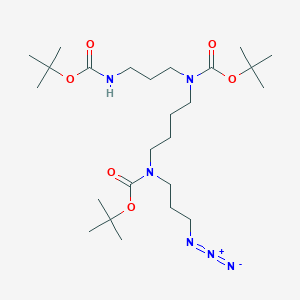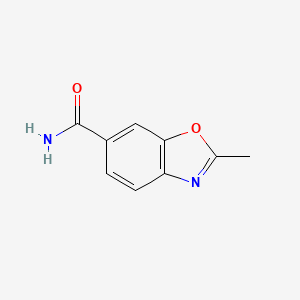
1,3-Dimethylimidazolium methyl-phosphonate, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethylimidazolium methyl-phosphonate, 98% (DMP) is an important organic compound that is used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 166–168 °C. DMP is a quaternary ammonium compound that has been used in a variety of biochemical, physiological, and medical research applications. It is also used as a reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethylimidazolium methyl-phosphonate, 98% has been used in a variety of scientific research applications, including biochemical, physiological, and medical research. It has been used to study the structure and function of proteins, as well as to study the effects of drugs and other compounds on cells and tissues. It has also been used to study the effects of environmental toxins on cells and tissues. 1,3-Dimethylimidazolium methyl-phosphonate, 98% has also been used in the synthesis of small molecules, such as peptides and nucleotides.
Wirkmechanismus
The mechanism of action of 1,3-Dimethylimidazolium methyl-phosphonate, 98% is not fully understood. It is believed that 1,3-Dimethylimidazolium methyl-phosphonate, 98% binds to proteins and other molecules in the cell, which results in changes in the structure and function of the proteins and other molecules. This can lead to changes in the biochemical and physiological processes of the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3-Dimethylimidazolium methyl-phosphonate, 98% are not fully understood. However, it has been shown to have a variety of effects on cells and tissues. It has been shown to inhibit the growth of bacteria, fungi, and other microorganisms. It has also been shown to have an effect on cell membrane permeability and cell signaling pathways. It has also been shown to have an effect on cell metabolism and energy production.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1,3-Dimethylimidazolium methyl-phosphonate, 98% in lab experiments is that it is relatively easy to synthesize and is relatively inexpensive. It is also a relatively safe compound to use in laboratory experiments. However, it has a limited solubility in aqueous solutions, which can limit its use in some experiments. Additionally, it is not very stable in the presence of light and heat, so it must be stored in a cool, dark place.
Zukünftige Richtungen
There are a number of potential future directions for research using 1,3-Dimethylimidazolium methyl-phosphonate, 98%. These include investigating its effects on other biochemical and physiological processes, such as cell metabolism and energy production. Additionally, further research could be conducted to investigate its effects on drug metabolism and drug delivery. Additionally, further research could be conducted to investigate its potential use as a therapeutic agent. Finally, further research could be conducted to investigate its potential use as a diagnostic agent.
Synthesemethoden
1,3-Dimethylimidazolium methyl-phosphonate, 98% can be synthesized from 1-methyl-3-methylimidazolium chloride (MMIC) and methyl-phosphonate. The reaction is conducted in the presence of a base, such as potassium tert-butoxide, and is usually conducted at temperatures between 40 and 80 °C. The reaction can be monitored by thin-layer chromatography (TLC) and the product can be isolated by vacuum distillation.
Eigenschaften
IUPAC Name |
1,3-dimethylimidazol-1-ium;methyl-dioxido-oxo-λ5-phosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H9N2.CH5O3P/c2*1-6-3-4-7(2)5-6;1-5(2,3)4/h2*3-5H,1-2H3;1H3,(H2,2,3,4)/q2*+1;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQWYOKVPSTRNH-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C[N+](=C1)C.CN1C=C[N+](=C1)C.CP(=O)([O-])[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N4O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 3-bromospiro[5H-furo[3,4-b]pyridine-7,3-azetidine]-1-carboxylate](/img/structure/B6357697.png)
![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid](/img/structure/B6357710.png)
![Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95%](/img/structure/B6357717.png)



![5-[(t-Butoxy)carbonyl]-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6357748.png)






